Meta-Fluoro vs. Ortho/Para: Impact on Vapor Pressure and Thermodynamic Stability
The position of the fluorine substituent on the benzamide ring profoundly affects thermodynamic properties. The triple-point temperature for meta-fluorobenzamide is 336.8 K, which is higher than that of the ortho-isomer (318.0 K) but lower than the para-isomer (344.8 K) [1]. This indicates that the meta-substituted isomer has an intermediate solid-state stability, which can influence its behavior in formulation and processing. For the specific compound 3-fluoro-N-phenylbenzamide, the N-phenyl substitution further modulates these properties, as evidenced by a calculated LogP of 3.151 [2].
| Evidence Dimension | Triple-Point Temperature (T_tp) of Fluorobenzamide Core |
|---|---|
| Target Compound Data | Meta-fluorobenzamide (core of target): T_tp = 336.8 K [1] |
| Comparator Or Baseline | Ortho-fluorobenzamide: T_tp = 318.0 K; Para-fluorobenzamide: T_tp = 344.8 K [1] |
| Quantified Difference | Meta-fluorobenzamide T_tp is +18.8 K higher than ortho and -8.0 K lower than para [1] |
| Conditions | Vapor pressure measurements by static method across a range of temperatures [1] |
Why This Matters
The triple-point temperature is a key indicator of solid-state stability and phase behavior, which directly impacts storage, handling, and formulation requirements.
- [1] Almeida, A. R. R. P.; Monte, M. J. S. Thermodynamic Study of the Three Fluorobenzamides: Vapor Pressures, Phase Diagrams, and Hydrogen Bonds. Journal of Chemical and Engineering Data, 2010, 55 (9), 3507-3512. DOI: 10.1021/je100178r. View Source
- [2] Molbase. N-Phenyl 3-fluorobenzamide. CAS No.: 1629-09-0. LogP: 3.15100. View Source
